1-Methyl-3-octylimidazolium tetrafluoroborate
Overview
Description
1-Methyl-3-octylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C12H23BF4N2. It is part of the imidazolium family of ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These properties make this compound an attractive compound for a wide range of applications in scientific research and industry .
Mechanism of Action
Target of Action
1-Methyl-3-octylimidazolium tetrafluoroborate, also known as 1-Methyl-3-n-octylimidazolium tetrafluoroborate, is an ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature .
Mode of Action
The compound interacts with its targets by facilitating or catalyzing chemical reactions . It can enhance the rate of reaction, increase yield, or influence the direction of chemical reactions . The exact mode of action depends on the specific reaction it is involved in.
Biochemical Pathways
For example, it has been used in enzyme catalysis in ionic liquids for lipase-catalyzed kinetic resolution .
Pharmacokinetics
Its properties such as density, viscosity, and conductivity can affect its behavior in chemical reactions .
Result of Action
The result of the compound’s action is typically a change in the rate or outcome of a chemical reaction . For example, it can increase the efficiency of a reaction or enable a reaction to occur under milder conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been noted that the anion decomposes slowly in the presence of water . Therefore, the compound’s action, efficacy, and stability can be affected by factors such as humidity, temperature, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1-Methyl-3-octylimidazolium tetrafluoroborate plays a significant role in biochemical reactions, particularly in enzyme catalysis. It has been shown to interact with enzymes such as lipases, enhancing their catalytic activity in non-aqueous media . The compound’s ability to stabilize enzymes and maintain their activity in ionic liquid environments is crucial for various biochemical processes. Additionally, this compound can interact with proteins and other biomolecules, affecting their structure and function. These interactions are primarily driven by the ionic nature of the compound, which can alter the electrostatic environment around the biomolecules .
Cellular Effects
This compound has been studied for its effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling proteins, leading to changes in downstream cellular responses . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis . The compound’s impact on cellular metabolism includes changes in metabolic flux and the levels of key metabolites, which can influence overall cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity, depending on the specific enzyme and the context of the reaction . These binding interactions can lead to conformational changes in the enzymes, affecting their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions are essential for understanding the compound’s effects on biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance certain biochemical and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms, and its distribution within the cell can affect its localization and accumulation . These factors are important for understanding the compound’s bioavailability and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-octylimidazolium tetrafluoroborate can be synthesized through a two-step process:
Alkylation of Imidazole: The first step involves the alkylation of imidazole with 1-octyl bromide to form 1-octylimidazole.
Quaternization: The second step involves the quaternization of 1-octylimidazole with methyl iodide to form 1-methyl-3-octylimidazolium iodide. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-octylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where the tetrafluoroborate anion can be replaced by other anions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium hexafluorophosphate can be used for anion exchange reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized imidazolium derivatives, while substitution reactions can produce different imidazolium salts .
Scientific Research Applications
1-Methyl-3-octylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and catalysis
Biology: The compound is used in enzyme catalysis and protein stabilization studies.
Industry: The compound is used in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability
Comparison with Similar Compounds
1-Methyl-3-octylimidazolium tetrafluoroborate can be compared with other similar compounds in the imidazolium family:
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
- 1-Decyl-3-methylimidazolium tetrafluoroborate
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility in various solvents and its ability to stabilize enzymes and proteins .
Properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.BF4/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)5/h10-12H,3-9H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZCAMSPWNHTAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047943 | |
Record name | 1-Methyl-3-octylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-52-0 | |
Record name | 1-Methyl-3-octylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-n-octylimidazolium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Methyl-3-octylimidazolium tetrafluoroborate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4QK72MMQ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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